Bredinin

Description

Mizoribine has been investigated for the treatment of Rheumatoid Arthritis.

MIZORIBINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

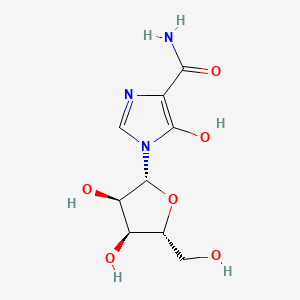

imidazole nucleoside with immunosuppressive activity isolated from culture filtrate of Eupenicillium brefeldianum; structure

Structure

3D Structure

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQDCMWJEBCWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860619 | |

| Record name | 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50924-49-7 | |

| Record name | mizoribine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Bredinin's Mechanism of Action on Lymphocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bredinin (also known as Mizoribine) is an imidazole nucleoside with potent immunosuppressive properties. Its primary mechanism of action is the selective inhibition of lymphocyte proliferation by targeting the de novo purine synthesis pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies related to this compound's action on T and B lymphocytes. The information presented is intended to support further research and drug development efforts in the fields of immunology, transplantation, and autoimmune disease.

Core Mechanism of Action: Inhibition of IMPDH

This compound is a prodrug that is intracellularly phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZ-5-P).[1] MZ-5-P is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] Lymphocytes, particularly activated T and B cells, are highly dependent on this pathway for their proliferative responses, making them exquisitely sensitive to the effects of this compound.[2][3]

The inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools.[2] This has several profound downstream consequences for lymphocyte function:

-

Inhibition of DNA and RNA Synthesis: GTP is an essential precursor for the synthesis of DNA and RNA. Its depletion directly halts the S phase of the cell cycle, preventing lymphocyte proliferation.[1][2]

-

Disruption of Cellular Signaling: GTP is crucial for the function of G-proteins, which are key components of numerous signaling pathways involved in lymphocyte activation, differentiation, and survival.

-

Induction of Apoptosis: Prolonged GTP depletion can trigger programmed cell death (apoptosis) in lymphocytes, contributing to the immunosuppressive effect.[4]

Signaling Pathway: De Novo Purine Synthesis and this compound's Point of Intervention

The following diagram illustrates the de novo purine synthesis pathway and the specific inhibitory action of this compound's active metabolite.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound (Mizoribine) and its active metabolite.

Table 1: Inhibitory Potency of Mizoribine-5'-Monophosphate

| Target Enzyme | Inhibitor | Ki Value | Reference |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Mizoribine-5'-Monophosphate | 1 x 10-8 M | [1] |

| GMP Synthetase | Mizoribine-5'-Monophosphate | 1 x 10-5 M | [1] |

Table 2: Dose-Dependent Inhibition of Lymphocyte Proliferation by Mizoribine

| Assay | Cell Type | Stimulant | Mizoribine Concentration (µg/mL) | % Inhibition | Reference |

| Mitogen Response | Human Peripheral Blood Lymphocytes | Mitogens | 10 | Significant | [2] |

| 100 | Significant | [2] | |||

| Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Lymphocytes | Alloantigen | 10 | Significant | [2] |

| 100 | Significant | [2] | |||

| T Cell Proliferation | Human Peripheral Blood T Cells | Alloantigen, anti-CD3 mAb, Pharmacologic Mitogens | 1 - 50 | 10 - 100% | [2] |

ID50 for both mitogen response and MLR was reported to be between 1.0 and 10 µg/mL.[2]

Table 3: Effect of Mizoribine on Intracellular Guanine Nucleotide Pools

| Cell Type | Treatment | Effect on GTP Levels | Reversibility | Reference |

| Human Peripheral Blood T Cells | Mizoribine (1-50 µg/mL) | Dose-dependent decrease | Reversed by GTP repletion | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

IMPDH Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and established methodologies.[5][6][7]

Principle: The activity of IMPDH is determined by measuring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Recombinant human IMPDH2 enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

-

Substrate Solution: 10 mM Inosine Monophosphate (IMP)

-

Cofactor Solution: 10 mM NAD+

-

This compound (Mizoribine) stock solution

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the Reaction Buffer.

-

In a 96-well plate, add 170 µL of Reaction Buffer to each well.

-

Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

-

Add 10 µL of the IMPDH enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of IMP solution and 10 µL of NAD+ solution to each well.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol is a standard method for assessing lymphocyte proliferation.[8][9]

Principle: The incorporation of a radiolabeled nucleoside, [3H]-thymidine, into newly synthesized DNA is proportional to the rate of cell proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or specific antigen

-

This compound (Mizoribine) stock solution

-

[3H]-Thymidine (1 µCi/well)

-

96-well round-bottom cell culture plate

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of this compound at various concentrations or vehicle control to the appropriate wells.

-

Add 50 µL of mitogen/antigen or medium (for unstimulated control) to the wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) to stain DNA for cell cycle analysis.[10][11][12][13]

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Lymphocytes cultured with or without this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 106 lymphocytes by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to fix the cells. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.

-

Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Measurement of Intracellular GTP Pools by HPLC

This protocol provides a general framework for the quantification of intracellular nucleotides.[14][15][16][17][18]

Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify intracellular nucleotides from cell extracts.

Materials:

-

Lymphocytes treated with this compound

-

Cold 0.4 M perchloric acid

-

1 M potassium carbonate

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., 100 mM potassium phosphate buffer, pH 6.5, with 4% methanol)

-

GTP standard solutions

Procedure:

-

Harvest at least 5 x 106 lymphocytes by centrifugation at 4°C.

-

Wash the cells with cold PBS.

-

Extract the nucleotides by adding 500 µL of cold 0.4 M perchloric acid and vortexing vigorously.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant by adding 1 M potassium carbonate until the pH reaches 6.5-7.0.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the extract onto the HPLC column.

-

Elute the nucleotides with the mobile phase and detect them by UV absorbance at 254 nm.

-

Quantify the GTP peak by comparing its area to that of the GTP standard curve.

Downstream Effects on Lymphocyte Function

Cell Cycle Arrest

As a direct consequence of GTP depletion and the inhibition of DNA synthesis, this compound induces cell cycle arrest in lymphocytes, primarily at the G1/S transition.[2] This prevents the clonal expansion of T and B cells following antigen recognition, a critical step in the adaptive immune response.

Induction of Apoptosis

This compound has been shown to induce apoptosis in T lymphocytes in a dose- and time-dependent manner.[4] The proposed mechanism involves the activation of the intrinsic and extrinsic apoptotic pathways, as evidenced by the activation of caspase-9 and caspase-8, respectively, leading to the activation of the executioner caspase-3.[4]

Effects on T and B Cell Differentiation

By inhibiting the proliferation of activated lymphocytes, this compound effectively suppresses the differentiation of T helper cells and cytotoxic T lymphocytes. Similarly, the proliferation and subsequent differentiation of B cells into antibody-secreting plasma cells are also inhibited, leading to a reduction in both cell-mediated and humoral immunity.[19]

Conclusion

This compound exerts its immunosuppressive effects on lymphocytes through a well-defined mechanism centered on the inhibition of IMPDH and the subsequent depletion of intracellular GTP. This leads to cell cycle arrest and apoptosis, thereby preventing the clonal expansion of activated T and B cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other IMPDH inhibitors. Future research may focus on elucidating the precise downstream signaling events affected by GTP depletion and exploring combination therapies to enhance efficacy and minimize toxicity.

References

- 1. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanine ribonucleotide depletion inhibits T cell activation. Mechanism of action of the immunosuppressive drug mizoribine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mizoribine-mediated apoptotic signaling pathway in human T-Cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 6. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 7. bmrservice.com [bmrservice.com]

- 8. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real time detection of cytotoxic lymphocyte function reveals distinct patterns of caspase activation mediated by Fas versus granzyme B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. corefacilities.iss.it [corefacilities.iss.it]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantifying small GTPase activation status using a novel fluorescence HPLC-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of mizoribine on effector T cell-mediated immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Mizoribine: A Technical Guide to Its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mizoribine is an imidazole nucleoside immunosuppressant discovered in Japan. It functions through the selective inhibition of inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase, key enzymes in the de novo purine synthesis pathway. This targeted action leads to the depletion of guanine nucleotides, preferentially inhibiting the proliferation of T and B lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis. This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetic profile, and the preclinical and clinical development of Mizoribine for various immunological disorders, including rheumatoid arthritis, lupus nephritis, and the prevention of organ transplant rejection. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough technical resource for researchers and drug development professionals.

Discovery and Initial Development

Mizoribine was first isolated from the fermentation broth of the fungus Penicillium brefeldianum in 1971 by a Japanese research group.[1] Initially investigated for its antimicrobial properties, it demonstrated weak activity against Candida albicans.[2] However, subsequent studies revealed its potent immunosuppressive effects, leading to its development as an immunomodulatory agent.[2] The Japanese government first authorized Mizoribine for clinical use in 1984 for the prevention of renal transplant rejection.[3] Its indications in Japan have since expanded to include lupus nephritis, rheumatoid arthritis, and primary nephrotic syndrome.[2][4]

Mechanism of Action

Mizoribine exerts its immunosuppressive effects by targeting the de novo pathway of purine synthesis. Unlike the salvage pathway, which recycles purines from degraded nucleic acids, the de novo pathway is crucial for rapidly proliferating cells like lymphocytes.

Once administered, Mizoribine is phosphorylated to its active form, Mizoribine-5'-monophosphate (MZ-5-P).[3] MZ-5-P is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) and a competitive inhibitor of guanosine monophosphate synthetase.[3][5] This dual inhibition effectively blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) and subsequently to guanosine monophosphate (GMP), leading to the depletion of intracellular guanine nucleotide pools (GTP).[5][6]

The reduction in GTP levels has a profound impact on lymphocytes:

-

Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for DNA and RNA. Their depletion arrests the cell cycle in the S phase, thereby inhibiting lymphocyte proliferation.[1][2]

-

Induction of Apoptosis in T-cells: Mizoribine has been shown to induce apoptosis in human Jurkat T-cells in a dose- and time-dependent manner. This process is mediated by the activation of caspase-3, -8, and -9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[7]

-

Suppression of B-cell Antibody Production: By depleting GTP, Mizoribine directly inhibits B-cell proliferation and subsequent antibody production.[8]

A key advantage of Mizoribine is its selective action on lymphocytes and its lack of incorporation into nucleic acids, which is believed to contribute to a more favorable safety profile compared to other purine synthesis inhibitors like azathioprine.[2][3]

Signaling Pathway of Mizoribine's Immunosuppressive Action

Caption: Mechanism of Mizoribine's immunosuppressive action.

Pharmacokinetics

Mizoribine is administered orally and is rapidly absorbed. Its pharmacokinetic profile can be described by a one-compartment model with first-order absorption.[9] The pharmacokinetic parameters of Mizoribine exhibit significant inter-individual variability, which is influenced by factors such as renal function and body weight.[9]

Table 1: Summary of Mizoribine Pharmacokinetic Parameters

| Parameter | Value | Population | Reference |

| Absorption | |||

| Absorption Lag Time (ALAG) | 0.581 h | Adult Renal Transplant Recipients | [9] |

| Absorption Rate Constant (Ka) | 0.983 h-1 | Adult Renal Transplant Recipients | [9] |

| Time to Peak Concentration (Tmax) | 2-3 h | Healthy Male Volunteers | [4] |

| Distribution | |||

| Apparent Volume of Distribution (V/F) | 0.858 L/kg | Adult Renal Transplant Recipients | [9] |

| Metabolism | |||

| Active Metabolite | Mizoribine-5'-monophosphate | - | [3] |

| Elimination | |||

| Oral Clearance (CL/F) | 1.80 x CLcr x 60/1000 L/h | Adult Renal Transplant Recipients | [9] |

| Half-life (t1/2) | ~3 h | Healthy Male Volunteers | [4] |

| Excretion | 65-100% unchanged in urine | Healthy Male Volunteers | [4] |

CLcr = Creatinine Clearance

Preclinical Development

The immunosuppressive activity of Mizoribine was established through a series of preclinical in vitro and in vivo studies.

In Vitro Studies

-

Inhibition of IMP Dehydrogenase: Mizoribine, in its phosphorylated form, is a potent inhibitor of IMPDH. The IC50 for the inhibition of lymphocyte proliferation, a downstream effect of IMPDH inhibition, has been reported to be approximately 100 µM.[3]

-

Inhibition of Lymphocyte Proliferation: Mizoribine effectively suppresses the proliferation of both T and B lymphocytes. In mixed lymphocyte reaction (MLR) assays, the 50% inhibition dose (ID50) was found to be between 1.0 and 10 µg/mL.[10]

In Vivo Animal Models

Mizoribine demonstrated significant efficacy in various animal models of immune-mediated diseases.

-

Experimental Protocol: Skin Graft Survival in Mice

-

Animal Model: C57BL/6 mice as recipients and BALB/c mice as donors.

-

Grafting Procedure: A full-thickness skin graft from the donor is transplanted onto the dorsal side of the recipient mouse.

-

Treatment: Mizoribine is administered orally to the recipient mice daily, starting from the day of transplantation.

-

Endpoint: The survival of the skin graft is monitored daily, with rejection being defined as the complete necrosis of the graft.

-

Results: Mizoribine treatment significantly prolonged skin graft survival compared to untreated controls.

-

-

Experimental Protocol: Localized Graft-versus-Host Reaction (GvHR) in Mice

-

Animal Model: Parental strain (e.g., C57BL/6) spleen cells are injected into the footpad of F1 hybrid mice (e.g., (C57BL/6 x BALB/c)F1).

-

Induction of GvHR: The injected parental lymphocytes recognize the host's alloantigens and mount an inflammatory response, leading to footpad swelling.

-

Treatment: Mizoribine is administered orally to the recipient mice.

-

Endpoint: The degree of footpad swelling is measured at specific time points after cell injection.

-

Results: Mizoribine treatment suppressed the localized GvHR, as indicated by reduced footpad swelling.

-

-

Experimental Protocol: Collagen-Induced Arthritis in Mice

-

Animal Model: DBA/1J mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant.

-

Induction of Arthritis: A booster immunization is given 21 days after the primary immunization. Arthritis typically develops within a few weeks after the booster.

-

Treatment: Mizoribine is administered orally daily, either prophylactically (before the onset of arthritis) or therapeutically (after the onset of arthritis).

-

Endpoints: The severity of arthritis is assessed by scoring the degree of paw swelling and inflammation. Histopathological examination of the joints is also performed.

-

Results: Mizoribine treatment reduced the arthritis index, paw swelling, and suppressed bone damage and histopathological changes in the joints.

-

Clinical Development

Mizoribine has been evaluated in numerous clinical trials for its efficacy and safety in various autoimmune diseases and in the prevention of transplant rejection.

Rheumatoid Arthritis

Several studies have demonstrated the efficacy of Mizoribine in patients with rheumatoid arthritis, particularly as a relatively safe disease-modifying antirheumatic drug (DMARD).

Table 2: Summary of a Clinical Trial of Mizoribine in Rheumatoid Arthritis

| Parameter | Details | Reference |

| Study Design | Open-label, single-arm, prospective observational study | |

| Patient Population | 34 patients with RA who had an inadequate response to a multiple-dose regimen of Mizoribine | |

| Intervention | Switched from a multiple-dose (100-150 mg/day in 2-3 doses) to a single-dose administration of Mizoribine without changing the total daily dose. | |

| Primary Endpoint | Change in Disease Activity Score 28-erythrocyte sedimentation rate (DAS28-ESR) | |

| Key Findings | - Significant decrease in DAS28-ESR from 2 months after switching.- 46.4% of patients achieved a good or moderate EULAR response at 6 months.- No serious adverse events were observed. |

Lupus Nephritis

Mizoribine has been shown to be a viable alternative to standard induction therapies for lupus nephritis.

Table 3: Summary of a Phase 3 Randomized Clinical Trial of Mizoribine in Lupus Nephritis

| Parameter | Details | Reference |

| Study Design | Prospective, multicenter, open-label, randomized clinical trial | [4] |

| Patient Population | 243 adult patients with active class III, IV, or V lupus nephritis | [4] |

| Intervention Groups | - Mizoribine: 50 mg orally, 3 times a day for 52 weeks.- Cyclophosphamide (CTX): 6 intravenous doses of 0.5-1.0 g/m2 every 4 weeks, followed by 2 doses every 12 weeks. Both groups also received glucocorticoids. | |

| Primary Endpoint | Total remission rate (complete + partial) at 52 weeks | [4] |

| Key Findings | - Total remission rate: Mizoribine 66.1% vs. CTX 76.8%.- Mizoribine was non-inferior to intravenous cyclophosphamide.- Similar incidence of adverse events between the two groups. | [4] |

Kidney Transplantation

Mizoribine is an established immunosuppressant for the prevention of acute rejection in renal transplant recipients.

Experimental Workflow: A Typical Clinical Trial for Mizoribine

Caption: Generalized workflow of a randomized clinical trial for Mizoribine.

Safety and Tolerability

Mizoribine is generally well-tolerated. The most common adverse events are gastrointestinal symptoms. Hyperuricemia can also occur due to the inhibition of purine metabolism. Compared to azathioprine, Mizoribine has been associated with a lower incidence of myelosuppression and hepatotoxicity.[2]

Conclusion

Mizoribine is a well-established immunosuppressive agent with a unique and selective mechanism of action. Its discovery and development have provided a valuable therapeutic option for a range of autoimmune diseases and for the prevention of organ transplant rejection. The extensive preclinical and clinical data demonstrate its efficacy and favorable safety profile. Further research may continue to explore its full therapeutic potential in other immune-mediated conditions and in combination with other immunomodulatory agents. This technical guide serves as a comprehensive resource, consolidating key data and experimental insights to support ongoing research and development in the field of immunosuppressive therapy.

References

- 1. The immunosuppressive mode of action of mizoribine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory mechanism of mizoribine on the antibody production of mouse B cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanine ribonucleotide depletion inhibits T cell activation. Mechanism of action of the immunosuppressive drug mizoribine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppressive effect of mizoribine on humoral antibody production in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of mizoribine with those of azathioprine, 6-mercaptopurine, and mycophenolic acid on T lymphocyte proliferation and purine ribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of mizoribine on effector T cell-mediated immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mizoribine-mediated apoptotic signaling pathway in human T-Cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Bredinin's Primary Cellular Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary cellular target of Bredinin (also known as Mizoribine), a potent immunosuppressive agent. The document details the mechanism of action, presents quantitative data on enzyme inhibition, outlines key experimental protocols for target validation, and visualizes the relevant biochemical pathways and experimental workflows.

Executive Summary

This compound is an imidazole nucleoside pro-drug that, upon intracellular phosphorylation, potently inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme is the rate-limiting step in the de novo biosynthesis of guanine nucleotides. By selectively targeting IMPDH, this compound depletes intracellular pools of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion has a profound antiproliferative effect, particularly on T and B lymphocytes, which are heavily reliant on the de novo purine synthesis pathway. This targeted action on lymphocytes is the basis of this compound's immunosuppressive effects, making it a valuable therapeutic agent in organ transplantation and the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[1][2][3][4][5][6]

Mechanism of Action: Targeting Guanine Nucleotide Synthesis

This compound itself is not the active molecule. Following its transport into the cell, it is phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZB-5'P) .[1] MZB-5'P then acts as a potent, non-competitive inhibitor of IMPDH.[1]

IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1][7] MZB-5'P's inhibition of IMPDH leads to a significant reduction in the intracellular pool of GTP. This has several downstream consequences:

-

Inhibition of DNA and RNA Synthesis: GTP is a crucial building block for nucleic acid synthesis. Its depletion arrests cells in the S phase of the cell cycle, thereby inhibiting cell proliferation.[2]

-

Selective Action on Lymphocytes: T and B lymphocytes have a limited capacity for the salvage pathway of purine synthesis and are therefore highly dependent on the de novo pathway. This makes them particularly susceptible to the effects of IMPDH inhibition by this compound.[1]

-

Secondary Target: While IMPDH is the primary target, MZB-5'P has also been shown to inhibit GMP synthetase, the subsequent enzyme in the guanine nucleotide synthesis pathway, although with a much lower affinity. This secondary action further contributes to the depletion of GTP.[1]

The following diagram illustrates the central role of IMPDH in the de novo purine synthesis pathway and the point of inhibition by this compound's active metabolite.

Quantitative Data on IMPDH Inhibition

The inhibitory potency of this compound's active metabolite, Mizoribine-5'-monophosphate (MZB-5'P), against IMPDH has been quantified through various studies. The following table summarizes the key inhibition constants.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Organism/Cell Line | Reference(s) |

| Mizoribine-5'-monophosphate | IMPDH | 1.0 x 10⁻⁸ M | Not directly reported | Rat Liver | [1] |

| Mizoribine-5'-monophosphate | GMP Synthetase | 1.0 x 10⁻⁵ M | Not directly reported | Walker Sarcoma | [1] |

| Mizoribine | T-cell proliferation | Not applicable | 1-50 µg/mL (dose-dependent) | Human | Not specified |

| Mizoribine | HCV RNA replication | Not applicable | ~100 µM | Huh-7 cells | Not specified |

Note: IC50 values for Mizoribine often reflect its effect on cellular processes (e.g., proliferation) rather than direct enzyme inhibition, as it requires intracellular activation.

Experimental Protocols

The identification and characterization of this compound's primary cellular target have been established through a series of key experiments. The methodologies for two of the most critical assays are detailed below.

IMPDH Inhibition Assay (Enzymatic Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified IMPDH.

Objective: To determine the in vitro potency of an inhibitor against IMPDH.

Principle: IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to XMP. The reaction produces NADH, which can be quantified by measuring the increase in absorbance at 340 nm.

Materials:

-

Purified recombinant human IMPDH enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 3 mM EDTA

-

Substrates: Inosine monophosphate (IMP), Nicotinamide adenine dinucleotide (NAD⁺)

-

Inhibitor: Mizoribine-5'-monophosphate (MZB-5'P)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, IMP, and NAD⁺.

-

Add varying concentrations of the inhibitor (MZB-5'P) to the reaction mixture. A vehicle control (without inhibitor) should also be prepared.

-

Initiate the reaction by adding the purified IMPDH enzyme to the mixture.

-

Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

The following diagram outlines the workflow for the IMPDH inhibition assay.

Mixed Lymphocyte Reaction (MLR) Assay

This cell-based assay is a classical method to assess the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.

Objective: To evaluate the functional immunosuppressive effect of this compound on T-lymphocyte proliferation.

Principle: Co-culture of lymphocytes from two genetically different individuals results in the proliferation of T-cells from one individual (responder) in response to the allogeneic cells from the other (stimulator). The extent of proliferation is measured by the incorporation of a radioactive tracer, [³H]-thymidine, into the newly synthesized DNA.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound (Mizoribine)

-

[³H]-thymidine

-

Scintillation counter

Procedure:

-

Isolate PBMCs from the two donors.

-

Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.

-

Co-culture the responder and stimulator cells in a 96-well plate.

-

Add varying concentrations of this compound to the co-cultures. Include a vehicle control.

-

Incubate the cells for 5-7 days.

-

For the final 18-24 hours of incubation, add [³H]-thymidine to each well.

-

Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the concentration of this compound that inhibits the proliferative response by 50% (IC50).

The workflow for the Mixed Lymphocyte Reaction assay is depicted below.

Conclusion

The primary cellular target of this compound is unequivocally identified as inosine monophosphate dehydrogenase (IMPDH). Its mechanism of action, involving the inhibition of the de novo synthesis of guanine nucleotides by its active metabolite, Mizoribine-5'-monophosphate, has been well-characterized through robust enzymatic and cell-based assays. The quantitative data underscores the high potency and selectivity of this inhibition. This targeted approach, which preferentially affects the proliferation of lymphocytes, provides a solid scientific foundation for this compound's clinical efficacy as an immunosuppressive agent. Further research into the nuances of its interaction with IMPDH and downstream signaling pathways will continue to inform its optimal use in therapeutic settings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibitors of De Novo Guanylate Biosynthesis Enhance the Potency of MAPK Cascade Inhibitors Against Colorectal Cancer [mdpi.com]

- 5. Mizoribine - Wikipedia [en.wikipedia.org]

- 6. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Bredinin (Mizoribine) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin, also known as Mizoribine, is an imidazole nucleoside antibiotic with potent immunosuppressive properties.[1][2] First isolated from the fungus Penicillium brefeldianum in 1971, it has been utilized in clinical settings, particularly in Japan, for the prevention of organ transplant rejection and the treatment of various autoimmune diseases, including lupus nephritis and rheumatoid arthritis.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with Mizoribine.

Chemical Structure and Properties

Mizoribine is a nucleoside analog belonging to the imidazole class.[5] Its chemical identity and key properties are summarized below.

Chemical Structure

Caption: Chemical Structure of this compound (Mizoribine).

Chemical and Physical Properties

A summary of the key chemical and physical properties of Mizoribine is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | [6] |

| Synonyms | This compound, HE 69, NSC 289637 | [7] |

| CAS Number | 50924-49-7 | [1][6][7] |

| Molecular Formula | C₉H₁₃N₃O₆ | [6][7][8] |

| Molecular Weight | 259.22 g/mol | [6][7][8] |

| Appearance | White to almost white solid powder/crystal | [7][9] |

| Melting Point | 198 °C (decomposes) | [9] |

| Solubility | Freely soluble in water (20 mg/mL) | [8] |

| pKa | 6.75 | [2] |

| Optical Rotation | [α]D20 = -25° to -27° (c=2 in water) | [9] |

Mechanism of Action and Signaling Pathways

Mizoribine exerts its immunosuppressive effects primarily through the selective inhibition of the de novo pathway of purine synthesis, which is critical for the proliferation of lymphocytes.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The primary molecular target of Mizoribine is inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[4] Upon entering the cell, Mizoribine is phosphorylated to its active form, mizoribine-5'-monophosphate. This metabolite then competitively inhibits IMPDH, preventing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial precursor for guanosine triphosphate (GTP) synthesis.[5][10]

The depletion of the intracellular GTP pool has a profound cytostatic effect on T and B lymphocytes, as these cells rely heavily on the de novo purine synthesis pathway for their proliferation.[3][11] This selective action accounts for Mizoribine's immunosuppressive activity with a more favorable toxicity profile compared to other immunosuppressants like azathioprine, which can be incorporated into DNA.[1][5]

Caption: Mechanism of Mizoribine's inhibition of the de novo purine synthesis pathway.

Effects on T and B Lymphocytes

By depleting guanine nucleotides, Mizoribine effectively halts the cell cycle in the S phase, thereby suppressing the proliferation of both T and B lymphocytes.[1][12] This leads to the inhibition of both cell-mediated and humoral immune responses.[13][14] Studies have shown that Mizoribine inhibits T cell proliferation in a dose-dependent manner in response to various stimuli.[5] This suppression of lymphocyte proliferation is the cornerstone of its therapeutic efficacy in autoimmune diseases and organ transplantation.[3]

Experimental Protocols

The following sections detail methodologies from clinical trials and preclinical studies involving Mizoribine.

Clinical Trial Protocol for Lupus Nephritis

A multicenter, open-label, randomized controlled trial was designed to compare the efficacy and safety of Mizoribine with intravenous cyclophosphamide for the treatment of lupus nephritis.[12][15]

Study Design:

-

Phase: 3

-

Participants: Patients with active lupus nephritis (Class III, IV, V, or combinations).

-

Intervention:

-

Mizoribine Group: Oral Mizoribine (e.g., 150 mg daily) in combination with corticosteroids.[15]

-

Control Group: Intravenous cyclophosphamide in combination with corticosteroids.

-

-

Duration: 52 weeks of treatment.[12]

Methodology:

-

Screening Phase (7 days): Assess patient eligibility based on inclusion/exclusion criteria.

-

Randomization: Eligible subjects are randomized in a 1:1 ratio to either the Mizoribine or cyclophosphamide group.

-

Initial Treatment: All patients receive initial methylprednisolone pulse therapy (e.g., 0.5 g/day for 3 days).[12]

-

Treatment Phase (52 weeks):

-

Administer the assigned study drug (oral Mizoribine or intravenous cyclophosphamide).

-

Concurrently administer a tapering dose of oral corticosteroids.

-

-

Efficacy and Safety Assessment:

-

Primary Endpoint: Total remission rate (complete + partial) at 52 weeks.

-

Secondary Endpoints: Changes in renal function parameters (e.g., 24-hour urinary protein levels), and immunological markers.

-

Safety Monitoring: Record and evaluate all adverse events.

-

Caption: Experimental workflow for a clinical trial of Mizoribine in lupus nephritis.

In Vitro T-Lymphocyte Proliferation Assay

This assay is used to evaluate the immunosuppressive effect of Mizoribine on T-lymphocyte proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Mizoribine

-

Mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3 antibodies)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

Methodology:

-

Isolate PBMCs: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Drug Treatment: Add varying concentrations of Mizoribine to the wells. Include a vehicle control.

-

Stimulation: Add a mitogen (e.g., PHA at 1-5 µg/mL) to stimulate T-cell proliferation. Include an unstimulated control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement:

-

³H-thymidine incorporation: Add ³H-thymidine to each well 18 hours before harvesting. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.

-

Colorimetric Assay: Add the appropriate reagent (e.g., WST-1) and incubate for 2-4 hours. Measure the absorbance at the specified wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each Mizoribine concentration compared to the stimulated control. Determine the IC₅₀ value.

Conclusion

This compound (Mizoribine) is a well-characterized immunosuppressive agent with a specific mechanism of action centered on the inhibition of IMPDH. Its ability to selectively target the proliferation of lymphocytes has established its role in the management of autoimmune diseases and the prevention of transplant rejection. The experimental protocols outlined in this guide provide a framework for the continued investigation and clinical application of this important therapeutic compound.

References

- 1. Mizoribine - Wikipedia [en.wikipedia.org]

- 2. Mizoribine [drugfuture.com]

- 3. Mizoribine Effective in Lupus Nephritis | RheumNow [rheumnow.com]

- 4. What is Mizoribine used for? [synapse.patsnap.com]

- 5. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mizoribine | C9H13N3O6 | CID 104762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. toku-e.com [toku-e.com]

- 9. chemimpex.com [chemimpex.com]

- 10. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the effects of mizoribine with those of azathioprine, 6-mercaptopurine, and mycophenolic acid on T lymphocyte proliferation and purine ribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of mizoribine in comparison... | F1000Research [f1000research.com]

- 13. Effect of mizoribine on effector T cell-mediated immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunosuppressive effect of this compound on cell-mediated and humoral immune reactions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Bredinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredinin, also known as Mizoribine (MZR), is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum. It functions as a potent immunosuppressive agent.[1] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for professionals in research and drug development. This compound exerts its immunosuppressive effects by selectively inhibiting the proliferation of T and B lymphocytes.[2] Its primary application is in preventing rejection in renal transplantation and treating autoimmune conditions such as lupus nephritis and rheumatoid arthritis.[2][3]

Pharmacodynamics: Mechanism of Action

The core of this compound's immunosuppressive activity lies in its targeted inhibition of the de novo purine synthesis pathway, which is crucial for the proliferation of lymphocytes.[2]

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Upon administration, this compound is converted into its active form, Mizoribine-5'-monophosphate (MZP).[2] MZP is a potent, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[4][5][6] IMPDH is the rate-limiting enzyme that catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[7][8] This reaction is the first committed step in the de novo synthesis of guanine nucleotides (GMP, GTP, dGTP).[7][8][9][10]

By inhibiting IMPDH, MZP leads to the depletion of the intracellular guanine nucleotide pool.[2][5][7] Since T and B lymphocytes rely heavily on the de novo pathway for purine synthesis to support their rapid proliferation, this depletion effectively halts their cell cycle progression and subsequent immune responses.[2][11] This mechanism is highly selective for lymphocytes, as other cell types can utilize the purine salvage pathway to maintain their nucleotide pools.[4][12]

Signaling Pathway

The targeted pathway is the de novo synthesis of purine nucleotides. This compound's active metabolite, MZP, specifically blocks the conversion of IMP to XMP.

Quantitative Pharmacodynamic Data

The potency of this compound's active metabolite, MZP, has been quantified in various studies.

Table 1: Pharmacodynamic Parameters of Mizoribine-5'-Monophosphate (MZP)

| Parameter | Value | Enzyme/System | Source |

|---|---|---|---|

| Ki (Inhibition Constant) | 0.5 nM | Escherichia coli IMPDH | [5] |

| Ki (Inhibition Constant) | 3.9 nM | Human Type 2 IMPDH |[5] |

Pharmacokinetics

The clinical efficacy and safety of this compound are closely linked to its pharmacokinetic profile, which is characterized by renal excretion and variability in absorption.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 2: Summary of Pharmacokinetic Parameters of this compound (Mizoribine)

| Parameter | Population | Value | Source |

|---|---|---|---|

| Tmax (Time to Peak) | Healthy Male Volunteers | 0.5 - 4 hours | [13] |

| Renal Transplant Patients | ~2.4 hours | [14] | |

| t1/2 (Elimination Half-life) | Healthy Male Volunteers | ~3 hours | [4] |

| Renal Transplant Patients | 2 - 18 hours (depends on renal function) | [13] | |

| Bioavailability (F) | Renal Transplant Patients | Highly variable (12% - 81%) | [13][15] |

| Metabolism | General | Not hepatically metabolized | [13] |

| Excretion | General | Primarily excreted unchanged in urine (65% - 104% of dose) | [4][13] |

| Oral Clearance (CL/F) | Adult Renal Transplant | 1.80 x Creatinine Clearance (mL/min) | [15] |

| Pediatric Renal Transplant | 2.81 x Creatinine Clearance (mL/min) | [16] | |

| Volume of Distribution (V/F) | Adult Renal Transplant | 0.858 L/kg | [15] |

| Pediatric Renal Transplant | 1.03 L/kg | [16] | |

| Therapeutic Trough Conc. | General | ≥0.5 µg/mL but <3 µg/mL | [13] |

| Effective Peak Conc. (Cmax) | Animal Model (AMR) | >3 µg/mL |[17] |

-

Absorption : this compound is administered orally. Peak serum concentrations are generally reached within a few hours, but there is significant interindividual variability in bioavailability.[13][14][15]

-

Distribution : The apparent volume of distribution is proportional to body weight.[15][16]

-

Metabolism : this compound does not appear to undergo significant hepatic metabolism.[13]

-

Excretion : The drug is primarily eliminated unchanged by the kidneys.[4][13] Consequently, its clearance is strongly correlated with creatinine clearance, and dosage adjustments are critical in patients with impaired renal function.[13][14]

Experimental Protocols

Pharmacokinetic Analysis Protocol

Determining the pharmacokinetic profile of this compound typically involves a clinical study with the following workflow.

-

Study Design : Healthy volunteers or patient populations (e.g., renal transplant recipients) are enrolled. The study can be a single-dose or multiple-dose design.[13]

-

Dosing : Subjects receive a specific oral dose of this compound, often based on body weight.[13]

-

Sample Collection : Blood samples are collected at predefined intervals (e.g., predose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[13] Urine is also collected over specific intervals (e.g., 0-8h, 8-24h) to determine renal clearance.[13]

-

Bioanalysis : The concentration of this compound in serum, plasma, and urine is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Modeling : Concentration-time data are analyzed using software like NONMEM. A one-compartment model with first-order absorption is often sufficient to describe this compound's kinetics.[14][15][16] This analysis yields key parameters like Cmax, tmax, elimination half-life (t1/2), and area under the curve (AUC).[13]

IMPDH Inhibition Assay Protocol

The inhibitory activity of this compound's active metabolite (MZP) on IMPDH is assessed using an in vitro enzymatic assay.

-

Reagents : The assay uses purified recombinant human IMPDH (typically type 2), the substrate IMP, the cofactor NAD+, and the inhibitor MZP at a range of concentrations.[5][18]

-

Reaction Conditions : The reaction is performed in a suitable buffer (e.g., 50 mM Tris-Cl, pH 8.0) at a controlled temperature (e.g., 25°C or 37°C).[5][18]

-

Measurement : The activity of IMPDH is determined by spectrophotometrically monitoring the production of NADH, which absorbs light at a wavelength of 340 nm.[5][18]

-

Data Analysis : The initial reaction rates are measured at different concentrations of MZP. These data are then used to generate progress curves and fit to enzyme inhibition models to determine the inhibition constant (Ki).[5]

Conclusion

This compound (Mizoribine) is an effective immunosuppressant with a well-defined pharmacodynamic mechanism: the inhibition of IMPDH and subsequent depletion of guanine nucleotides in lymphocytes. Its pharmacokinetic profile is dominated by renal excretion, necessitating careful dose adjustments based on patient renal function. The significant variability in oral bioavailability suggests that therapeutic drug monitoring may be beneficial to optimize treatment outcomes. This guide provides a foundational understanding for professionals engaged in the research and development of immunosuppressive therapies.

References

- 1. JMIR Research Protocols - Efficacy and Safety of Mizoribine for the Treatment of Refractory Nephrotic Syndrome: Protocol for a Multicenter, Controlled, Open-label, Randomized Controlled Trial [researchprotocols.org]

- 2. What is Mizoribine used for? [synapse.patsnap.com]

- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 4. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 11. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety, tolerability and pharmacokinetics of higher-dose mizoribine in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of this compound in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics of mizoribine in adult recipients of renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Population pharmacokinetics of mizoribine in pediatric recipients of renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prophylactic treatment of antibody-mediated rejection with high-dose mizoribine and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Active Human IMPDH Type 2 Enzyme [novocib.com]

Bredinin's Impact on the De Novo Purine Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin (also known as Mizoribine) is an imidazole nucleoside with potent immunosuppressive properties. Its therapeutic effects are primarily attributed to its targeted inhibition of the de novo purine synthesis pathway, a critical metabolic route for the proliferation of lymphocytes. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine nucleotides. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved biochemical and experimental workflows to support further research and drug development in this area.

Introduction to this compound and the Purine Synthesis Pathway

This compound is an immunosuppressive drug utilized in the prevention of organ transplant rejection and the treatment of various autoimmune diseases, such as lupus nephritis and rheumatoid arthritis.[1] It belongs to the class of nucleoside analogs and exerts its effects by disrupting the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as activated T and B lymphocytes, are particularly dependent on the de novo purine synthesis pathway to meet their high demand for nucleotides. By targeting this pathway, this compound selectively inhibits the proliferation of these immune cells, thereby producing its immunosuppressive effect.[1]

The de novo purine synthesis pathway is a multi-step process that constructs purine rings from simpler precursors. A key enzyme in this pathway is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2] This reaction is the rate-limiting step in the biosynthesis of guanine nucleotides, including guanosine triphosphate (GTP), which is vital for DNA and RNA synthesis, signal transduction, and energy transfer.[2]

Mechanism of Action: Inhibition of IMPDH

This compound itself is a prodrug that is converted intracellularly to its active form, Mizoribine-5'-monophosphate (MZB-5'P).[1][3] This active metabolite is a potent, non-competitive inhibitor of IMPDH.[3] By binding to IMPDH, MZB-5'P prevents the conversion of IMP to XMP, leading to a depletion of the intracellular pool of guanine nucleotides. This depletion has a cytostatic effect on lymphocytes, arresting their proliferation and thereby suppressing the immune response.[1]

The inhibitory effect of this compound can be reversed by the addition of exogenous guanosine.[4][5] Guanosine can be salvaged by the cell and converted into guanine nucleotides, thus bypassing the enzymatic block imposed by MZB-5'P on the de novo pathway. This reversal provides a key experimental tool for confirming the specificity of this compound's action.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound's active metabolite, Mizoribine-5'-monophosphate, has been quantified in various studies. The following table summarizes the key inhibition constants.

| Inhibitor | Target Enzyme | Ki Value | Reference |

| Mizoribine-5'-monophosphate | Inosine Monophosphate Dehydrogenase (IMPDH) | 10⁻⁸ M | [3] |

| Mizoribine-5'-monophosphate | GMP Synthetase | 10⁻⁵ M | [3] |

Table 1: Inhibition constants (Ki) of Mizoribine-5'-monophosphate.

Experimental Protocols

In Vitro IMPDH Activity Assay

This protocol describes a common method for measuring the activity of IMPDH in vitro, which can be adapted to assess the inhibitory effect of compounds like this compound. The assay is based on the spectrophotometric measurement of NADH produced during the conversion of IMP to XMP.

Materials:

-

Recombinant human IMPDH2

-

Assay Buffer: 50 mM Tris, 300 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0

-

Substrate Solution: Inosine 5'-monophosphate (IMP)

-

Cofactor Solution: β-Nicotinamide adenine dinucleotide (NAD+)

-

Inhibitor Solution: this compound (Mizoribine) or Mizoribine-5'-monophosphate

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

-

Prepare stock solutions of IMP, NAD+, and the inhibitor at the desired concentrations.

-

In the wells of the 96-well plate, add the assay buffer, the inhibitor solution at various concentrations (and a vehicle control), and the recombinant IMPDH2 enzyme.

-

Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 10-15 minutes) at the reaction temperature.

-

Initiate the reaction by adding the substrate (IMP) and cofactor (NAD+) to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The rate of NADH production is directly proportional to the IMPDH activity.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value of the inhibitor by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Reversal of this compound's Effect by Guanosine

This protocol outlines a method to demonstrate the specific inhibition of the de novo purine synthesis pathway by this compound in a cell-based assay and its reversal by exogenous guanosine.

Materials:

-

Lymphocyte cell line (e.g., Jurkat, L5178Y)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (Mizoribine)

-

Guanosine

-

Cell proliferation assay reagent (e.g., WST-1, MTT)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the lymphocyte cell line into a 96-well plate at a predetermined density and allow the cells to adhere or stabilize overnight.

-

Prepare a dilution series of this compound in complete cell culture medium.

-

Prepare a solution of guanosine in complete cell culture medium at a concentration sufficient to rescue the cells from the inhibitory effects of this compound (e.g., 100 µM).

-

Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of guanosine. Include appropriate controls (untreated cells, cells treated with guanosine alone).

-

Incubate the plate for a period sufficient to observe an effect on cell proliferation (e.g., 48-72 hours).

-

Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analyze the data to demonstrate that this compound inhibits cell proliferation in a dose-dependent manner and that this inhibition is significantly reversed by the co-administration of guanosine.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: this compound's inhibition of the de novo purine synthesis pathway.

Caption: Experimental workflow for studying this compound's effect.

Conclusion

This compound is a clinically important immunosuppressant that functions through the targeted inhibition of IMPDH in the de novo purine synthesis pathway. By depleting guanine nucleotides in lymphocytes, it effectively curtails the proliferation of these key immune cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and molecular interactions of this compound and other IMPDH inhibitors. The visualization of the biochemical pathway and experimental workflows aims to facilitate a clearer understanding of the underlying principles and practical approaches in this field of study.

References

- 1. What is Mizoribine used for? [synapse.patsnap.com]

- 2. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of this compound with guanylic acid on L5178Y mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mizoribine, an inhibitor of inosine monophosphate dehydrogenase, inhibits interleukin-6 production by freshly prepared rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition by Mizoribine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a prime target for immunosuppressive and anti-proliferative therapies. Mizoribine, an imidazole nucleoside, is a potent inhibitor of IMPDH. This technical guide provides an in-depth overview of the mechanism of IMPDH inhibition by Mizoribine, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to IMPDH and Mizoribine

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH (EC 1.1.1.205) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the first and rate-limiting step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, and GTP).[1][2] Guanine nucleotides are essential for a multitude of cellular processes, including:

-

DNA and RNA Synthesis: As building blocks of nucleic acids, guanine nucleotides are critical for cell proliferation and gene expression.[2]

-

Signal Transduction: GTP is essential for the function of G-proteins, which are key mediators in a vast array of signaling pathways.

-

Energy Transfer: GTP serves as an energy source in various metabolic reactions.

-

Glycoprotein Synthesis: GDP-mannose and other guanine nucleotide derivatives are vital for the synthesis of glycoproteins.

Due to its central role in cell growth and proliferation, IMPDH is a well-established target for therapeutic intervention, particularly in the fields of immunosuppression and oncology.[1] In humans, two isoforms of IMPDH exist, IMPDH1 and IMPDH2, which share 84% amino acid sequence identity. IMPDH2 is reportedly upregulated in proliferating cells, making it a key target for anti-proliferative drugs.[2]

Mizoribine: An Overview

Mizoribine is an imidazole nucleoside antibiotic isolated from the fungus Eupenicillium brefeldianum.[3] It is used clinically as an immunosuppressive agent, particularly in the context of organ transplantation and for the treatment of autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[3]

Mizoribine itself is a prodrug. Inside the cell, it is phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZP).[1] MZP is a potent and specific inhibitor of IMPDH.[4] By blocking IMPDH activity, MZP depletes the intracellular pool of guanine nucleotides, thereby exerting its anti-proliferative and immunosuppressive effects.[2][5]

Mechanism of IMPDH Inhibition by Mizoribine

The primary mechanism of action of Mizoribine is the inhibition of IMPDH by its active metabolite, Mizoribine-5'-monophosphate (MZP). MZP acts as a transition state analogue, binding tightly to the IMPDH enzyme.[4] This binding prevents the conversion of IMP to XMP, effectively halting the de novo synthesis of guanine nucleotides.[1][4]

The inhibition of IMPDH by MZP leads to a significant reduction in the intracellular concentrations of GMP, GDP, and GTP. This depletion of guanine nucleotides has profound effects on cellular function, most notably the arrest of DNA and RNA synthesis, which is particularly detrimental to rapidly proliferating cells such as lymphocytes.[2][5] This selective action on lymphocytes is the basis for Mizoribine's immunosuppressive properties.

Quantitative Data: Inhibition of IMPDH by Mizoribine

The potency of Mizoribine's active form, MZP, as an IMPDH inhibitor has been quantified in various studies. The following tables summarize key inhibitory constants.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |

| Mizoribine-5'-monophosphate (MZP) | Human IMPDH Type 2 | 3.9 nM | [2] |

| Mizoribine-5'-monophosphate (MZP) | E. coli IMPDH | 0.5 nM | [2] |

| Mizoribine-5'-monophosphate (MZP) | Rat Liver IMPDH | 1 x 10-8 M (10 nM) | [1] |

Table 1: Inhibitory Constants (Ki) of Mizoribine-5'-monophosphate for IMPDH.

| Compound | Cell Type | Assay | IC50 | Reference | | --- | --- | --- | --- | | Mizoribine | Human Peripheral Blood T-cells | Mitogen-induced proliferation | 1 - 10 µg/mL |[5] | | Mizoribine | L5178Y cells | Growth inhibition | ~10-5 M |[1] |

Table 2: Cellular Potency (IC50) of Mizoribine.

Experimental Protocols

IMPDH Enzyme Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against IMPDH by monitoring the production of NADH.

Principle: IMPDH catalyzes the conversion of IMP to XMP with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Materials:

-

Purified recombinant IMPDH enzyme

-

Inosine monophosphate (IMP)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Mizoribine-5'-monophosphate (MZP) or Mizoribine (with a system for in situ phosphorylation)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT, 3 mM EDTA

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare stock solutions of IMP, NAD+, and MZP in the assay buffer.

-

In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor (MZP), and a fixed concentration of the IMPDH enzyme.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of IMP and NAD+ to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

-

The rate of the reaction (initial velocity) is determined from the linear portion of the absorbance versus time plot.

-

Plot the initial velocity against the inhibitor concentration. The IC50 value can be determined by fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (IMP) and the inhibitor. The data are then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive).

Lymphocyte Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of Mizoribine on lymphocytes.

Principle: Lymphocyte proliferation can be induced by mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3 antibodies). The extent of proliferation can be quantified by measuring the incorporation of a radiolabeled nucleoside ([3H]-thymidine) into the newly synthesized DNA of dividing cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

-

RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Mitogen (e.g., PHA or anti-CD3 antibody).

-

Mizoribine.

-

[3H]-thymidine.

-

96-well cell culture plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Isolate PBMCs from fresh blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash and resuspend the cells in complete RPMI-1640 medium.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well.

-

Add varying concentrations of Mizoribine to the wells. Include a vehicle control (no drug).

-

Add the mitogen to the appropriate wells to stimulate proliferation. Include unstimulated control wells.

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Pulse the cells by adding [3H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

The results are typically expressed as counts per minute (CPM). The percentage of inhibition is calculated relative to the stimulated control wells. The IC50 value is the concentration of Mizoribine that causes 50% inhibition of proliferation.

Signaling Pathways and Experimental Workflows

The depletion of guanine nucleotides by Mizoribine has significant downstream consequences on various signaling pathways that are critical for cell function and survival.

Guanine Nucleotide Synthesis Pathway and Mizoribine Inhibition

The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the point of inhibition by Mizoribine's active form, MZP.

Caption: De novo guanine nucleotide synthesis pathway and Mizoribine's point of action.

Experimental Workflow for Analyzing Downstream Signaling

A common workflow to investigate the effects of Mizoribine on downstream signaling pathways is as follows:

Caption: A typical experimental workflow to study Mizoribine's effects on signaling.

Potential Downstream Signaling Pathways Affected by Mizoribine

The depletion of guanine nucleotides by Mizoribine can impact several key signaling pathways:

-

mTORC1 Signaling: GTP is required for the activation of Rheb, a small GTPase that is a critical activator of the mTORC1 complex. Depletion of GTP can therefore lead to the downregulation of mTORC1 signaling, which is a central regulator of cell growth, proliferation, and metabolism.

-

G-Protein Coupled Receptor (GPCR) Signaling: GPCRs rely on the exchange of GDP for GTP on their associated G-proteins for signal transduction. A reduction in the intracellular GTP pool can impair the signaling of numerous GPCRs.

-

Apoptosis Induction: In some cell types, the metabolic stress induced by guanine nucleotide depletion can trigger apoptosis. This can occur through the activation of caspase cascades and mitochondrial dysfunction.

-

Toll-Like Receptor (TLR) Signaling: Some evidence suggests that IMPDH inhibition may lead to the activation of TLR signaling pathways, potentially contributing to some of the immunomodulatory effects of Mizoribine.

The following diagram provides a simplified overview of these potential downstream effects.

Caption: Potential downstream signaling consequences of IMPDH inhibition by Mizoribine.

Conclusion